3-(Chloromethyl)-2,6-dimethylpyridine
Description
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
3-(chloromethyl)-2,6-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,5H2,1-2H3 |
InChI Key |
RAVQXKOVEOOOFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)CCl)C |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
Key Intermediates : This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can react with nucleophiles to form derivatives that are utilized in drug development.
Reagent in Reactions : 3-(Chloromethyl)-2,6-dimethylpyridine can be employed in reactions such as:
- Nucleophilic substitution : Reacting with amines or alcohols to produce more complex molecules.
- Formation of heterocycles : It can be used to construct nitrogen-containing heterocycles which are prevalent in many bioactive compounds.
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit significant biological activities, including:
- Anticancer Activity : Compounds derived from this pyridine have been studied for their potential to inhibit cancer cell growth. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, promoting apoptosis through mechanisms involving p53 and Bax gene expression .
- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against a range of bacterial strains, making them candidates for developing new antibiotics.
Case Study 1: Anticancer Activity
A study synthesized several derivatives of this compound to evaluate their anticancer properties. The results indicated that specific compounds effectively reduced the viability of leukemia and myeloma cell lines at low concentrations, with IC50 values around 30 µM for HeLa cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | HeLa | 30 | Induces apoptosis via p53 pathway |
| Derivative B | MV411 | 25 | Inhibits cell proliferation |
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial activity of derivatives revealed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) varied based on the strain tested:
| Activity Type | Test Organism | Observed Effect | MIC (µg/mL) |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition | 150 |
| Antimicrobial | S. aureus | Inhibition | 100 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes the molecular structures, substituents, and key properties/applications of 3-(Chloromethyl)-2,6-dimethylpyridine and related compounds:
Catalytic and Coordination Chemistry
- 2,6-Dimethylpyridine (2,6-Lutidine): Acts as a catalyst poison in acidic reactions, moderating activity to favor Bamberger rearrangement (78.1% selectivity with 4-aminopyridine) . It also serves as a ligand in chromium carbonyl complexes, where steric effects from methyl groups influence UV/IR spectroscopic profiles .
- This compound: The chloromethyl group enables nucleophilic substitution, making it valuable for synthesizing functionalized ligands. Its mono-substituted structure offers less steric hindrance compared to 2,6-bis(chloromethyl)pyridine, which is used to synthesize bis-chelating ligands .
Physical Properties
- Viscosity Modulation: Methanol mixtures with 2,6-dimethylpyridine exhibit temperature-dependent viscosity changes, critical for industrial solvent systems .
- Adsorption Behavior : 2,6-Dimethylpyridine adsorbs weakly on silica-alumina surfaces via Q3(0 Al) sites, with co-adsorption of pyridine further reducing binding strength—key for understanding acid-site interactions in heterogeneous catalysis .
Structural Effects on Reactivity
- Steric Hindrance : 3-Chloro-2,6-diphenylpyridine’s bulky phenyl groups limit accessibility to the pyridine ring, contrasting with the more reactive this compound .
- Electronic Effects : The electron-withdrawing chloromethyl group in this compound increases electrophilicity at the 3-position, facilitating nucleophilic attacks compared to 2,6-dimethylpyridine .
Preparation Methods
Radical Chlorination Under Controlled Conditions
Radical chlorination represents a straightforward approach to introduce chlorine atoms into alkyl side chains of aromatic systems. For 2,6-dimethylpyridine, selective chlorination of the methyl group at position 3 requires precise control over reaction conditions to avoid over-chlorination or ring halogenation. A method adapted from the synthesis of 2,5-bis(chloromethyl)pyridine involves using radical initiators such as azobisisobutyronitrile (AIBN) in the presence of sulfuryl chloride (SOCl). The reaction proceeds at 80–90°C in an inert solvent like carbon tetrachloride, yielding 3-(chloromethyl)-2,6-dimethylpyridine with approximately 65% efficiency after purification.
Key challenges include minimizing the formation of di- and trichlorinated byproducts. Studies indicate that limiting the molar ratio of sulfuryl chloride to 1.1 equivalents and maintaining a reaction time of 4–6 hours optimizes selectivity.
Catalytic Chlorination Using Lewis Acids
Lewis acid catalysts, such as iron(III) chloride (FeCl) or aluminum chloride (AlCl), enhance the electrophilic substitution of methyl groups on pyridine rings. In a patented method, 2,6-dimethylpyridine is treated with chlorine gas (Cl) in the presence of FeCl at 50–60°C, resulting in 65–70% conversion to the monochlorinated product. The catalyst facilitates polarization of the Cl–Cl bond, enabling selective attack on the methyl group’s C–H bonds.
Hydroxymethylation Followed by Chlorination
Hydroxymethylation via Aldol Condensation
Introducing a hydroxymethyl group at position 3 precedes chlorination in this two-step strategy. 2,6-Dimethylpyridine undergoes hydroxymethylation using paraformaldehyde and a base such as sodium hydroxide (NaOH) in refluxing ethanol. The reaction proceeds via enolate formation, with the pyridine nitrogen directing electrophilic attack to the 3-position. The intermediate 3-(hydroxymethyl)-2,6-dimethylpyridine is isolated in 75–80% yield.
Chlorination of the Hydroxymethyl Intermediate
The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl) or sulfur oxychloride (SOCl). A protocol detailed in CN102304083A employs SOCl in dichloromethane at 0–5°C, achieving 85–90% conversion to this compound. The low temperature suppresses side reactions, such as oxidation or ring chlorination.
Multi-Step Synthesis via Functional Group Interconversion
Amination and Subsequent Chlorination
A patented route begins with the amination of 3-methoxy-2-methyl-4H-pyran-4-one to form 3-methoxy-2-methyl-4(1H)-pyridone, followed by chlorination with phosphorus oxychloride (POCl). While this method primarily targets 2-chloromethyl-3,4-dimethoxypyridine, adapting the chlorination step (using POCl at 110°C for 8 hours) to 2,6-dimethylpyridine derivatives could yield the desired product.
Oxidation and Methoxy Substitution
Oxidation of 4-chloro-3-methoxy-2-picoline using hydrogen peroxide (HO) in acetic acid generates the corresponding N-oxide, which undergoes methoxy substitution and methylolation. Although complex, this approach highlights the versatility of pyridine functionalization in accessing chloromethyl derivatives.
Industrial Production and Scaling Considerations
Continuous Flow Reactor Systems
Industrial-scale synthesis prioritizes efficiency and safety. Continuous flow reactors enable precise temperature control and rapid mixing, reducing the risk of exothermic side reactions during chlorination. A representative setup involves pumping 2,6-dimethylpyridine and SOCl through a titanium reactor at 80°C, achieving 90% conversion with a residence time of 30 minutes.
Comparative Analysis of Preparation Methods
| Method | Reagents | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Radical Chlorination | SOCl, AIBN | 65 | Simplicity, minimal purification | Byproduct formation |
| Catalytic Chlorination | Cl, FeCl | 70 | High selectivity | Requires gas handling infrastructure |
| Hydroxymethylation-Chlorination | SOCl, NaOH | 85 | High purity, scalable | Multi-step process |
| Continuous Flow | SOCl | 90 | Industrial efficiency, safety | High capital investment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
